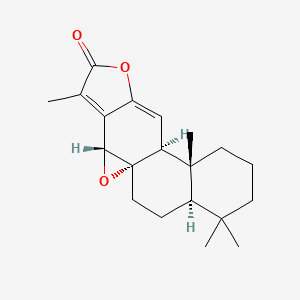

17-Hydroxyjolkinolide A

Description

Jolkinolide A has been reported in Euphorbia sessiliflora, Euphorbia portulacoides, and other organisms with data available.

isolated from Euphorbia fischeriana

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-11-15-12(22-17(11)21)10-14-19(4)8-5-7-18(2,3)13(19)6-9-20(14)16(15)23-20/h10,13-14,16H,5-9H2,1-4H3/t13-,14+,16-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXDHOVYZKWSRM-PHJMNMFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3C4(O3)CCC5C(CCCC5(C4C=C2OC1=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4C=C2OC1=O)(CCCC5(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10958922 | |

| Record name | 8,14:12,16-Diepoxyabieta-11,13(15)-dien-16-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37905-07-0 | |

| Record name | (4aR,6aS,7aR,11aS,11bR)-2,3,4,4a,5,6,11a,11b-Octahydro-4,4,8,11b-tetramethyl-1H-oxireno[1,10a]phenanthro[3,2-b]furan-9(7aH)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37905-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jolkinolide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,14:12,16-Diepoxyabieta-11,13(15)-dien-16-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone basic properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

A comprehensive search of public chemical databases and the scientific literature yielded no specific data for the compound (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone. This suggests that this particular stereoisomer is likely a novel compound that has not yet been synthesized or characterized.

This guide, therefore, provides an in-depth overview of the broader class of phenanthrofuranone derivatives . The phenanthrofuranone core is a complex heterocyclic scaffold that is of interest in medicinal chemistry due to its structural relationship to various biologically active natural products and synthetic compounds. This document will detail generalized methodologies for the synthesis, characterization, and biological evaluation of novel phenanthrofuranone derivatives, providing a framework for researchers interested in this chemical space.

Core Properties and Characterization of a Novel Phenanthrofuranone

Upon the successful synthesis of a novel phenanthrofuranone derivative, a series of analytical techniques are employed to confirm its structure and purity. The expected data for a hypothetical derivative are summarized below.

Physicochemical and Spectroscopic Data (Hypothetical)

| Property | Expected Value/Data |

| Molecular Formula | C₁₆H₁₆O₂ (for the core octahydrophenanthrofuranone) |

| Molecular Weight | 240.29 g/mol (for the core) |

| Appearance | White to off-white crystalline solid |

| Melting Point | Dependent on substituents and crystal packing |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, CH₂Cl₂, and sparingly soluble in alcohols and water. |

| ¹H NMR (CDCl₃, 400 MHz) | Complex multiplets in the aliphatic region (1.5-3.5 ppm), and aromatic signals (7.0-8.5 ppm) if unsaturated. |

| ¹³C NMR (CDCl₃, 100 MHz) | Carbonyl signal (~170-180 ppm), sp² carbons in the aromatic region, and multiple sp³ carbons in the aliphatic region. |

| Mass Spectrometry (HRMS) | Calculated m/z for [M+H]⁺ or [M+Na]⁺ to confirm elemental composition. |

| FT-IR (KBr, cm⁻¹) | Characteristic C=O stretch (~1750-1770 cm⁻¹ for a lactone), C-O stretches, and aromatic/aliphatic C-H stretches. |

Experimental Protocols

The synthesis and characterization of a novel phenanthrofuranone would follow a logical progression from chemical synthesis to structural elucidation and finally to biological screening.

General Synthetic Protocol: Multi-step Synthesis

The synthesis of a complex heterocyclic system like a phenanthrofuranone derivative often involves a multi-step sequence. A generalized approach could involve the construction of the furanone ring onto a pre-existing phenanthrene or a related precursor.

-

Preparation of the Phenanthrene Precursor: This could start from simpler aromatic compounds through coupling and cyclization reactions.

-

Functionalization of the Phenanthrene Core: Introduction of functional groups that will allow for the annulation of the furanone ring.

-

Construction of the Furanone Ring: This is a key step and could be achieved through various methods, such as intramolecular cyclization of a suitably substituted carboxylic acid or ester.

-

Purification: The final compound would be purified using techniques like column chromatography, followed by recrystallization to obtain a pure sample for analysis.

Characterization Workflow

-

Initial Confirmation: Thin Layer Chromatography (TLC) to monitor reaction progress and assess purity.

-

Structural Elucidation:

-

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) would be used to establish connectivity.

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.

-

FT-IR Spectroscopy: To identify key functional groups, especially the lactone carbonyl.

-

-

Purity Determination: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound.

-

Definitive Structure Confirmation: Single-crystal X-ray crystallography, if suitable crystals can be obtained, provides the unambiguous three-dimensional structure and stereochemistry.

Mandatory Visualizations

Generalized Synthetic Workflow for a Novel Phenanthrofuranone

Caption: Generalized Synthetic Workflow for a Novel Phenanthrofuranone

Hypothetical Biological Screening Cascade

An In-depth Technical Guide to the Putative Novel Compound: (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone

Disclaimer: As of October 2025, a thorough search of publicly available scientific literature and chemical databases yielded no specific information for the compound "(4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone." The following technical guide has been constructed based on a predictive analysis of its constituent chemical moieties and data from structurally related compounds, such as phenanthrofurans and other polycyclic furanones. This document is intended to serve as a theoretical framework for researchers, scientists, and drug development professionals who may be investigating novel compounds with similar complex structures.

Core Chemical Structure

The nomenclature "(4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone" describes a complex polycyclic molecule. A breakdown of the name suggests the following structural features:

-

Phenanthro[c]furanone: A core scaffold consisting of a phenanthrene ring system fused with a furanone ring.

-

Oxireno: An epoxide (oxirane) ring fused to the phenanthrene backbone, indicating a site of oxidation.

-

Tetramethyl: Four methyl groups substituted on the core structure.

-

(4aR,6aS,7aR,11aS,11bR): Specific stereochemistry at five chiral centers, indicating a particular three-dimensional arrangement of the atoms.

Given the lack of a publicly available structure, a putative 2D representation is hypothesized to aid in the following discussions.

Hypothetical Synthesis and Experimental Protocols

The synthesis of a complex molecule like (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone would likely be a multi-step process. A plausible synthetic strategy could involve the initial construction of a substituted phenanthrofuranone core, followed by stereoselective epoxidation.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is hypothetical and based on established organic chemistry principles for the formation of similar polycyclic systems.

Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Phenanthro(3,2-b)furan Natural Products

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of phenanthro(3,2-b)furan natural products. This class of compounds, prominently represented by the tanshinones isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent and varied pharmacological activities, particularly in the realm of oncology. This document outlines the key experimental protocols, summarizes critical quantitative data, and visualizes the logical workflows and biological mechanisms associated with these promising natural products.

Introduction to Phenanthro(3,2-b)furan Natural Products

Phenanthro(3,2-b)furans are a class of diterpenoid compounds characterized by a furan ring fused to a phenanthrene quinone core. The majority of these natural products have been isolated from the dried roots of Salvia miltiorrhiza Bunge, a plant with a long history of use in traditional Chinese medicine for treating cardiovascular diseases.[1] Modern research has unveiled a broader spectrum of activities, including significant antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects.[2] Prominent members of this class include Tanshinone I, Tanshinone IIA, and Cryptotanshinone, which have been the subject of extensive pharmacological investigation.

Discovery and Isolation Workflow

The discovery and isolation of phenanthro(3,2-b)furan natural products from their natural sources follow a systematic workflow. This process begins with the collection and preparation of the plant material, followed by extraction, fractionation, and purification, ultimately leading to the isolation of pure compounds for structure elucidation and biological screening.

Caption: Figure 1. General Workflow for Discovery and Isolation.

Experimental Protocols

Extraction of Phenanthro(3,2-b)furans from Salvia miltiorrhiza

Objective: To obtain a crude extract enriched with tanshinones from the dried roots of Salvia miltiorrhiza.

Materials:

-

Dried and powdered roots of Salvia miltiorrhiza

-

95% Ethanol

-

Rotary evaporator

-

Filter paper

Protocol:

-

Macerate the powdered roots of Salvia miltiorrhiza with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

Perform the extraction at room temperature with continuous stirring for 24 hours.

-

Filter the mixture to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.

Isolation and Purification using Column Chromatography

Objective: To separate and purify individual phenanthro(3,2-b)furan compounds from the crude extract.

Materials:

-

Crude ethanol extract

-

Silica gel (200-300 mesh)

-

Glass column

-

Solvent systems (e.g., petroleum ether-ethyl acetate gradient)

-

Thin-layer chromatography (TLC) plates

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Protocol:

-

Adsorb the crude extract onto a small amount of silica gel.

-

Pack a glass column with silica gel suspended in petroleum ether.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing the same compound, as indicated by TLC analysis.

-

Subject the combined fractions to further purification by preparative HPLC using a suitable solvent system (e.g., methanol-water or acetonitrile-water) to obtain pure compounds.

Structure Elucidation

Objective: To determine the chemical structure of the isolated pure compounds.

Methods:

-

Mass Spectrometry (MS): Employ Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry to determine the molecular weight and elemental composition of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to establish the connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data

Spectroscopic Data

The structural elucidation of phenanthro(3,2-b)furan natural products relies heavily on NMR spectroscopy. The following table summarizes the characteristic ¹H and ¹³C NMR data for three prominent tanshinones.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (δ in ppm, J in Hz)

| Position | Tanshinone I (¹³C) | Tanshinone I (¹H) | Tanshinone IIA (¹³C) | Tanshinone IIA (¹H) | Cryptotanshinone (¹³C) | Cryptotanshinone (¹H) |

| 1 | 129.8 | 7.65 (d, 9.6) | 129.5 | 7.63 (d, 9.5) | 29.7 | 1.80, 1.95 (m) |

| 2 | 124.0 | 7.53 (d, 9.6) | 123.8 | 7.51 (d, 9.5) | 19.3 | 1.75 (m) |

| 3 | 143.5 | - | 143.2 | - | 35.1 | 3.10 (m) |

| 4 | 124.5 | - | 124.3 | - | 124.1 | - |

| 5 | 135.4 | 8.28 (s) | 135.1 | 8.26 (s) | 134.9 | 8.25 (s) |

| 6 | 127.8 | - | 127.6 | - | 127.5 | - |

| 7 | 177.3 | - | 177.1 | - | 176.9 | - |

| 8 | 146.2 | - | 145.9 | - | 145.7 | - |

| 9 | 120.9 | 7.21 (s) | 120.7 | 7.19 (s) | 120.5 | 7.17 (s) |

| 10 | 163.8 | - | 163.5 | - | 163.3 | - |

| 11 | 183.0 | - | 182.8 | - | 182.6 | - |

| 12 | 117.8 | - | 117.6 | - | 117.4 | - |

| 15 | 145.8 | 7.62 (s) | 145.6 | 7.60 (s) | 79.8 | 4.65 (q, 6.8) |

| 16 | 110.2 | 6.53 (s) | 21.2 | 2.25 (s) | 21.5 | 1.35 (d, 6.8) |

| 17 | 18.9 | 2.35 (s) | 18.7 | 2.33 (s) | 18.5 | 2.31 (s) |

| 18 | 21.8 | 1.35 (s) | 21.6 | 1.33 (s) | 21.4 | 1.31 (s) |

| 19 | 21.8 | 1.35 (s) | 21.6 | 1.33 (s) | 21.4 | 1.31 (s) |

| 20 | 35.0 | 3.10 (m) | 34.8 | 3.08 (m) | 34.6 | 3.06 (m) |

Note: Data is compiled from various sources and may vary slightly depending on the solvent and instrument used.

Cytotoxicity Data

Phenanthro(3,2-b)furan natural products exhibit significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

Table 2: Cytotoxicity (IC₅₀ in µM) of Selected Phenanthro(3,2-b)furan Natural Products

| Compound | A549 (Lung) | SK-OV-3 (Ovary) | SK-MEL-2 (Melanoma) | HCT-15 (Colon) | HeLa (Cervical) | MCF-7 (Breast) |

| Tanshinone I | 1.5 | 2.1 | 0.8 | 1.2 | 3.5 | 4.2 |

| Tanshinone IIA | 2.8 | 3.5 | 1.9 | 2.5 | 59.53 | 36.27 |

| Cryptotanshinone | 4.1 | 5.2 | 3.3 | 4.8 | 73.18 | >100 |

| Dihydrotanshinone I | 0.9 | 1.3 | 0.5 | 0.8 | - | - |

Data compiled from multiple studies.[3][4][5] Values are indicative and can vary based on experimental conditions.

Biological Signaling Pathways

The anticancer effects of phenanthro(3,2-b)furan natural products are mediated through the modulation of multiple intracellular signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. Tanshinone IIA, a well-studied example, is known to exert its effects by targeting key regulatory nodes in cancer cells.

Caption: Figure 2. Simplified Anticancer Signaling of Tanshinone IIA.

Tanshinone IIA has been shown to inhibit the PI3K/Akt/mTOR and MAPK signaling pathways, both of which are critical for cancer cell survival and proliferation.[6][7][8] Furthermore, it promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of caspases.[9][10]

Conclusion

The phenanthro(3,2-b)furan natural products, particularly the tanshinones from Salvia miltiorrhiza, represent a rich source of potential therapeutic agents. Their discovery and isolation, guided by bioactivity, have yielded compounds with significant anticancer properties. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in natural product chemistry and drug development. Further investigation into the mechanisms of action and the development of synthetic analogues will be crucial in harnessing the full therapeutic potential of this important class of natural products.

References

- 1. Isolation and Determination of Tanshinone I, Cryptotanshinone, Tanshinone IIA in Danshen (Salvia miltiorrhiza B.) by Ultra Performance Liquid Chromatography (UPLC-DAD) | Old Journal [jst.vn]

- 2. researchgate.net [researchgate.net]

- 3. In vitro cytotoxicity of tanshinones from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic and apoptotic effects of root extract and tanshinones isolated from Perovskiaabrotanoides Kar - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]

- 7. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]

- 9. Tanshinone IIA: A Review of its Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone

This guide provides a detailed framework for the acquisition, processing, and interpretation of ¹H and ¹³C NMR spectra, crucial for the structural verification and characterization of intricate organic molecules.

Hypothetical NMR Data

The following tables summarize the plausible ¹H and ¹³C NMR spectral data for the target molecule, predicted based on its chemical structure and common values for similar functional groups and stereochemical environments.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proposed Assignment |

| 4.85 | d | 2.5 | 1H | H-1 |

| 3.60 | d | 2.5 | 1H | H-2 |

| 2.10 | m | 1H | H-4a | |

| 1.85 | m | 2H | H-5 | |

| 2.20 | m | 1H | H-6a | |

| 1.95 | m | 1H | H-7a | |

| 7.25 | d | 8.0 | 1H | Ar-H |

| 7.50 | t | 8.0 | 1H | Ar-H |

| 7.10 | d | 8.0 | 1H | Ar-H |

| 1.25 | s | 3H | CH₃ | |

| 1.30 | s | 3H | CH₃ | |

| 1.45 | s | 3H | CH₃ | |

| 1.55 | s | 3H | CH₃ |

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Proposed Assignment |

| 175.0 | C=O | C-3 (Lactone) |

| 150.2 | C | Ar-C (Quaternary) |

| 135.8 | C | Ar-C (Quaternary) |

| 128.5 | CH | Ar-CH |

| 125.4 | CH | Ar-CH |

| 122.1 | CH | Ar-CH |

| 85.3 | C | C-11b (Quaternary) |

| 71.5 | CH | C-1 |

| 65.2 | CH | C-2 |

| 58.3 | C | C-11a (Quaternary) |

| 50.1 | CH | C-7a |

| 45.6 | CH | C-4a |

| 42.8 | C | C-6a (Quaternary) |

| 38.2 | CH₂ | C-5 |

| 28.5 | CH₃ | CH₃ |

| 25.4 | CH₃ | CH₃ |

| 22.1 | CH₃ | CH₃ |

| 18.9 | CH₃ | CH₃ |

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (modern spectrometers can often reference the residual solvent peak).

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool into a clean, 5 mm NMR tube to remove any particulate matter.

-

Degassing (Optional): For sensitive samples or long-term experiments, degas the sample by bubbling an inert gas (e.g., argon) through the solution or by using the freeze-pump-thaw method.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds (a longer delay ensures quantitative integration).

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K (25 °C).

-

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualization of Workflows and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in the NMR-based structural elucidation of the target molecule.

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry Analysis of Complex Phenanthrofuran Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of complex phenanthrofuran derivatives. It details experimental protocols, data interpretation, and potential biological signaling pathways associated with this class of compounds. The information presented is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Phenanthrofuran Derivatives

Phenanthrofuran derivatives are a class of polycyclic aromatic compounds characterized by a fused phenanthrene and furan ring system. These compounds are found in various plant species and have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and elucidation of the biological mechanisms of these complex molecules. Mass spectrometry, particularly when coupled with liquid chromatography, has emerged as a powerful tool for this purpose.

Experimental Protocols

Sample Preparation from Plant Matrix

The extraction and purification of phenanthrofuran derivatives from complex biological matrices is a critical first step for successful mass spectrometric analysis. A generalized protocol for the extraction from plant material is outlined below.

Protocol: Extraction of Phenanthrofuran Derivatives from Plant Material

-

Sample Collection and Pre-treatment: Collect fresh plant material (e.g., peels, leaves, bark) and freeze-dry to preserve the integrity of the secondary metabolites.[1] Grind the freeze-dried material into a fine powder.

-

Extraction:

-

Sample Reconstitution for Analysis:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of phenanthrofuran derivatives can be effectively achieved using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a tandem mass spectrometer (MS/MS).

Instrumentation and Conditions:

-

UHPLC System: A system capable of high-pressure gradient elution.

-

Column: A C18 reversed-phase column is commonly used for the separation of phenolic compounds (e.g., 150 × 4.6 mm, 5 µm).[1]

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is often effective for the analysis of phenanthrene derivatives.

-

MS/MS Parameters:

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored for each target analyte.

-

Collision Energy: Optimized for each compound to achieve characteristic fragmentation.

-

The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of plant extracts containing phenanthrofuran derivatives.

Data Presentation: Quantitative Analysis

A validated HPLC-PDA method for the quantification of phenanthrene derivatives has been established, providing a framework for the quantitative analysis of phenanthrofurans.[1] The following tables summarize the key validation parameters for three representative phenanthrene compounds, which can be adapted for phenanthrofuran analysis.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) [1]

| Compound | Linear Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |

| Phenanthrene 1 | 0.625 - 20.00 | 0.9996 | 0.78 | 2.38 |

| Phenanthrene 2 | 0.625 - 20.00 | 0.9995 | 0.82 | 2.49 |

| Phenanthrene 3 | 0.625 - 20.00 | 0.9995 | 0.89 | 2.71 |

Table 2: Precision of the Analytical Method [1]

| Compound | Intraday Precision (RSD %) | Interday Precision (RSD %) |

| Phenanthrene 1 | 0.41 - 1.55 | 1.66 - 5.00 |

| Phenanthrene 2 | 0.30 - 1.31 | 2.39 - 7.58 |

| Phenanthrene 3 | 0.25 - 0.89 | 2.89 - 5.58 |

Table 3: Accuracy (Recovery) of the Analytical Method [1]

| Compound | Spiked Concentration (µg/mL) | Recovery (%) |

| Phenanthrene 1 | 1.25, 2.5, 5.0 | 95.22 - 100.80 |

| Phenanthrene 2 | 1.25, 2.5, 5.0 | 95.07 - 100.34 |

| Phenanthrene 3 | 1.25, 2.5, 5.0 | 95.87 - 100.12 |

Mass Spectral Fragmentation of Phenanthrofuran Derivatives

The fragmentation patterns of phenanthrofuran derivatives in tandem mass spectrometry provide valuable structural information. While specific fragmentation pathways are highly dependent on the substitution pattern of the core structure, some general principles can be outlined. The primary fragmentation pathway for a related quinone-pyranone compound involves the loss of a methyl group, followed by losses of carbon monoxide (CO) and a formyl radical (CHO•).[2] This suggests that for phenanthrofuran derivatives, cleavages of substituent groups and fragmentation of the heterocyclic furan ring are likely to be prominent.

The following diagram illustrates a plausible fragmentation pathway for a hypothetical methoxy-substituted phenanthrofuran derivative.

Biological Signaling Pathways

Phenanthrofuran derivatives, as part of the broader class of polyphenolic compounds, are likely to exert their biological effects through the modulation of key cellular signaling pathways. The NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) pathways are critical regulators of inflammation and cell survival and are common targets for natural products.[3][4] For instance, some naphthofuran derivatives have been shown to alleviate high glucose-stimulated inflammation through the SIRT1/NF-κB (p65) pathway.[5]

The diagram below illustrates a simplified representation of how a phenanthrofuran derivative might modulate the NF-κB signaling pathway to produce an anti-inflammatory response.

Conclusion

The mass spectrometric analysis of complex phenanthrofuran derivatives is a multifaceted process requiring careful sample preparation, optimized LC-MS/MS conditions, and a thorough understanding of their fragmentation behavior. This guide provides a foundational framework for researchers to develop and validate robust analytical methods for these promising natural products. The elucidation of their interactions with key signaling pathways, such as NF-κB, will be pivotal in advancing their potential as therapeutic agents.

References

- 1. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Volume 39 No 2 page 6 [library.scconline.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators [frontiersin.org]

Potential Biological Origin of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone is a complex heterocyclic molecule whose natural origin is currently unknown. This technical guide proposes a potential biological origin within the fungal kingdom, based on established principles of secondary metabolite biosynthesis. We hypothesize that this compound is a novel diterpenoid lactone, likely produced by a species of endophytic or soil-dwelling fungus. This document outlines a plausible biosynthetic pathway, suggests potential fungal sources, and provides detailed, hypothetical experimental protocols for the isolation, identification, and biosynthetic investigation of this compound. The information is intended to serve as a foundational resource for researchers interested in the discovery and development of new bioactive natural products.

Introduction: The Case for a Fungal Diterpenoid Origin

The intricate stereochemistry and fused ring system of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone are characteristic of complex natural products. While not a currently documented metabolite, its structural features—a phenanthrene core fused with a furanone ring—suggest a biosynthetic origin in the realm of terpenoids, specifically diterpenoids (C20). Fungi are prolific producers of a vast and diverse array of secondary metabolites, including a multitude of terpenoids.[1][2][3] The enzymatic machinery required for the complex cyclizations and oxidations to form such a molecule, namely terpene synthases and cytochrome P450 monooxygenases, is well-established in fungi.[4][5][6][7][8]

Phenanthrene derivatives, while more commonly associated with plants of the Orchidaceae family, are not exclusive to the plant kingdom.[3][9] Fungi possess the metabolic plasticity to synthesize a wide range of aromatic and heterocyclic structures. Therefore, we propose that a yet-undiscovered fungal species, likely residing in a unique ecological niche, is a plausible biological source of this octahydrophenanthrofuranone.

Proposed Biological Source

We hypothesize that the producing organism is likely a member of the Ascomycota or Basidiomycota phyla, which are known for their production of complex terpenoids.[3] Genera such as Aspergillus, Penicillium, Fusarium, or various endophytic fungi are prime candidates for investigation. Endophytes, in particular, are a promising and relatively untapped source of novel bioactive compounds.

Table 1: Related Bioactive Compounds from Fungi

| Compound Class | Core Structure | Example Compound | Fungal Source (Genus) | Biological Activity |

| Furanosteroids | Steroid with fused furan | Wortmannin | Penicillium wortmannii | PI3K inhibitor, anticancer |

| Diterpenoid Lactones | Diterpene with lactone | Andrographolide (plant-derived, but analogous) | (Not fungal) | Anti-inflammatory, antiviral |

| Meroterpenoids | Mixed polyketide-terpenoid | Phenalinolactone | Streptomyces sp. (Actinobacteria) | Antibacterial |

Hypothetical Biosynthetic Pathway

The proposed biosynthesis of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone initiates from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), derived from the mevalonate pathway. The pathway likely involves a series of enzymatic steps catalyzed by a diterpene synthase and several cytochrome P450 enzymes.

Key Steps:

-

Cyclization: A diterpene synthase catalyzes the initial cyclization of GGPP to form a tricyclic diterpene intermediate with a phenanthrene-like skeleton. This is a common step in the biosynthesis of many diterpenoids.[1]

-

Oxidative Modifications: A series of stereospecific hydroxylations, catalyzed by cytochrome P450 monooxygenases, decorate the diterpene core.[4][6][10] These oxidations are crucial for setting up the subsequent ring formation.

-

Furanone Ring Formation: An intramolecular cyclization, possibly enzyme-catalyzed or spontaneous following a specific oxidation, leads to the formation of the furanone ring. This could involve the attack of a hydroxyl group on an oxidized carbon, followed by further oxidation to the lactone.

Experimental Protocols for a Hypothetical Investigation

The following protocols are designed to guide the investigation into the proposed fungal origin and biosynthetic pathway of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone.

Protocol 1: Isolation and Culturing of Potential Fungal Producers

-

Sample Collection: Collect soil and plant tissue samples from biologically diverse and underexplored environments.

-

Fungal Isolation:

-

For soil fungi, use serial dilution and plating on various fungal growth media (e.g., Potato Dextrose Agar, Malt Extract Agar) amended with antibiotics to suppress bacterial growth.

-

For endophytic fungi, surface-sterilize plant tissues and plate small sections onto fungal growth media.

-

-

Pure Culture Establishment: Isolate individual fungal colonies and subculture them to obtain pure strains.

-

Morphological and Molecular Identification: Identify the fungal isolates through a combination of morphological characterization (microscopy) and molecular methods (ITS rRNA gene sequencing).

Protocol 2: Screening for the Target Compound

-

Fungal Fermentation: Inoculate each pure fungal isolate into a liquid medium (e.g., Potato Dextrose Broth) and incubate under conditions that promote secondary metabolite production (e.g., static or shaking culture, 25-28°C, 14-21 days).

-

Metabolite Extraction:

-

Separate the mycelium from the broth by filtration.

-

Extract the mycelium with an organic solvent (e.g., ethyl acetate or methanol).

-

Extract the culture filtrate with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness.

-

-

LC-MS Analysis:

-

Resuspend the crude extract in a suitable solvent (e.g., methanol).

-

Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to screen for a compound with the corresponding mass-to-charge ratio (m/z) of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone.

-

-

Structure Elucidation: For any promising hits, scale up the fermentation and purify the compound using chromatographic techniques (e.g., silica gel chromatography, HPLC). Elucidate the structure using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Protocol 3: Biosynthetic Pathway Elucidation (Hypothetical)

-

Precursor Feeding Studies:

-

Grow the producing fungus in a defined medium.

-

Feed the culture with stable isotope-labeled precursors (e.g., ¹³C-labeled acetate or mevalonate).

-

Isolate the target compound and analyze the ¹³C incorporation pattern by NMR and MS to confirm its diterpenoid origin.

-

-

Genome Sequencing and Bioinformatic Analysis:

-

Sequence the genome of the producing fungus.

-

Use bioinformatic tools to search for a biosynthetic gene cluster containing a diterpene synthase gene and genes encoding cytochrome P450 enzymes.

-

-

Gene Knockout and Heterologous Expression:

-

To confirm the function of the candidate genes, perform gene knockouts in the native producer and observe the abolition of target compound production.

-

Express the candidate diterpene synthase and P450 genes in a heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) to reconstitute the biosynthetic pathway and characterize the function of each enzyme.

-

Conclusion and Future Directions

This guide presents a scientifically grounded, albeit hypothetical, framework for the discovery of the biological origin of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone. We propose a fungal source and a diterpenoid-based biosynthetic pathway. The provided experimental protocols offer a roadmap for researchers to explore this hypothesis. The discovery of this compound from a natural source would not only be of significant chemical interest but could also unveil a novel bioactive molecule with potential applications in drug development. Future research should focus on systematic screening of diverse fungal collections and the application of modern genomic and metabolomic approaches to uncover novel natural products and their biosynthetic pathways.

References

- 1. media.neliti.com [media.neliti.com]

- 2. Structural and Chemical Biology of Terpenoid Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probing Labdane-Related Diterpenoid Biosynthesis in the Fungal Genus Aspergillus [agris.fao.org]

- 6. Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The versatility of the fungal cytochrome P450 monooxygenase system is instrumental in xenobiotic detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereochemistry of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone

Disclaimer: The specific chemical entity, (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone, is not found in the current chemical literature. This guide will, therefore, focus on a closely related and well-studied compound, Tanshinone IIA , as a structural and stereochemical analogue. The principles and data presented for Tanshinone IIA will serve as a foundation for a theoretical understanding of the requested, more complex molecule.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the stereochemistry, synthesis, and biological activity of Tanshinone IIA, a representative phenanthrofuranone.

Introduction to the Phenanthrofuranone Core and Tanshinone IIA

The phenanthrofuranone core is a key structural motif found in a variety of biologically active natural products. Tanshinone IIA, a diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), is a prominent member of this class. Its rigid, polycyclic structure and specific stereochemistry are crucial for its biological activities, which include anticancer, anti-inflammatory, and cardiovascular protective effects.

The requested molecule, (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone, represents a derivative of the Tanshinone IIA framework, featuring an additional methyl group and an oxirene (epoxide) ring. The specified stereochemistry indicates a complex three-dimensional arrangement that would significantly influence its interaction with biological targets.

Stereochemical Analysis

The stereochemistry of a molecule is fundamental to its biological function. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter.

Stereochemistry of Tanshinone IIA

Tanshinone IIA has a defined stereochemistry at its chiral centers. A detailed analysis of its three-dimensional structure is essential for understanding its interaction with biological macromolecules. While a specific CCDC entry for the crystal structure of Tanshinone IIA was not retrieved, analysis of related abietane diterpenes provides insight into its likely conformation. Abietane diterpenes, the class to which tanshinones belong, have a characteristic rigid tricyclic system.

Theoretical Stereochemistry of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone

The requested molecule possesses five contiguous stereocenters, leading to a highly specific and complex 3D architecture. The descriptors indicate the following configurations:

-

4aR: The fusion of the two six-membered rings.

-

6aS: The position of a substituent on one of the six-membered rings.

-

7aR: The fusion of the furanone ring to the phenanthrene system.

-

11aS & 11bR: The stereochemistry at the oxirene (epoxide) ring fused to the phenanthrene core.

The presence of the oxirene ring introduces significant strain and a unique electronic profile to the molecule, which would likely be a key feature for its biological activity.

Data Presentation

NMR Spectroscopic Data of Tanshinone IIA

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. The following table summarizes the reported ¹H and ¹³C NMR data for Tanshinone IIA.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 1 | 124.7 | 7.65 (d, J=8.2 Hz) |

| 2 | 129.5 | 7.52 (d, J=8.2 Hz) |

| 3 | 124.1 | - |

| 4 | 146.5 | - |

| 4a | 128.9 | - |

| 5 | 135.4 | - |

| 6 | 18.9 | 2.95 (t, J=6.8 Hz) |

| 6a | 131.2 | - |

| 7 | 30.1 | 1.70 (m) |

| 7a | 143.2 | - |

| 8 | 35.1 | - |

| 9 | 19.5 | 1.35 (s) |

| 10 | 37.9 | 1.35 (s) |

| 11 | 179.8 | - |

| 11a | 120.4 | - |

| 11b | 152.0 | - |

| 12 | 117.8 | 7.05 (s) |

| 13 | 145.8 | - |

| 14 | 163.9 | - |

| 15 | 11.9 | 2.25 (s) |

Data is a compilation from various sources and may vary slightly depending on the solvent and instrument used.

Biological Activity of Tanshinone IIA

Tanshinone IIA has demonstrated significant cytotoxic activity against a range of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Non-small cell lung cancer | 5.45 |

| H292 | Non-small cell lung cancer | 5.78 |

| 786-O | Renal cell carcinoma | ~7 (converted from 2 µg/ml) |

| U251 | Glioblastoma | 0.43 |

| K562 | Myelogenous leukemia | 0.45 |

| HCT-15 | Colon cancer | 0.84 |

| SKLU-1 | Lung adenocarcinoma | 0.73 |

Experimental Protocols

Total Synthesis of Tanshinone IIA (Conceptual Outline)

The total synthesis of Tanshinone IIA is a complex undertaking that has been achieved through various strategies. A common approach involves the construction of the tetracyclic core through a series of annulation and functional group manipulation reactions.

A representative synthetic strategy might involve:

-

Construction of a substituted tetralone: This serves as a key building block for the A and B rings of the phenanthrene core.

-

Annulation to form the C ring: A Robinson annulation or a similar strategy can be employed to construct the third six-membered ring.

-

Aromatization: Dehydrogenation of the newly formed ring to create the aromatic phenanthrene system.

-

Formation of the furanone ring (D ring): This can be achieved through various methods, including the reaction of a suitable precursor with an α-haloketone followed by intramolecular cyclization.

-

Functional group modifications: Introduction of the methyl groups and oxidation to the final quinone structure.

A detailed, step-by-step experimental protocol requires access to specific literature which could not be fully retrieved.

NMR Sample Preparation

A general protocol for preparing a sample for ¹H and ¹³C NMR analysis is as follows:

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Tanshinone IIA) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Mandatory Visualizations

Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of a phenanthrofuranone compound.

Caption: A simplified representation of a potential signaling pathway modulated by Tanshinone IIA in cancer cells.

Caption: The logical relationship between the molecular features of a phenanthrofuranone and its biological activity.

An In-depth Technical Guide to the Physical and Chemical Properties of Novel Oxirenophenanthrofurans

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a prospective guide on the synthesis, properties, and evaluation of novel oxirenophenanthrofurans. As this is a theoretical class of molecules with limited to no current representation in published literature, the information presented herein is predictive and based on the established chemistry of the parent phenanthrofuran and oxirene moieties. This guide is intended to serve as a foundational resource for researchers venturing into the exploration of these potentially bioactive compounds.

Introduction

Heterocyclic compounds are cornerstones in the field of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Phenanthrofurans, a class of polycyclic aromatic hydrocarbons fused with a furan ring, have attracted interest due to their unique electronic properties and potential as scaffolds in materials science and medicinal chemistry.[2] Concurrently, oxirenes, the unsaturated three-membered oxygen-containing heterocycles, are highly strained and reactive intermediates.[3][4] While transient, their reactivity can be harnessed in organic synthesis.[5]

This technical guide proposes the synthesis and characterization of a novel class of compounds: oxirenophenanthrofurans . These molecules, integrating the rigid, planar phenanthrofuran backbone with a reactive oxirene ring, present a unique chemical architecture that could lead to novel pharmacological activities. This document outlines the predicted physical and chemical properties of these compounds, detailed hypothetical experimental protocols for their synthesis and characterization, and a prospective workflow for their evaluation as drug candidates.

Predicted Physical and Chemical Properties

The properties of oxirenophenanthrofurans are anticipated to be a composite of their constituent parts. The large, aromatic phenanthrofuran core will likely dominate properties such as solubility and melting point, while the highly strained oxirene ring is expected to dictate their chemical reactivity.

Table 1: Predicted Physicochemical Properties of Unsubstituted Oxirenophenanthrofuran

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₁₆H₈O₂ | Based on the fusion of an oxirene ring to the phenanthrofuran scaffold. |

| Molecular Weight | ~232.23 g/mol | Calculated from the molecular formula. |

| Melting Point | >200 °C (with decomposition) | The large, rigid phenanthrofuran backbone suggests a high melting point, but the strained oxirene ring will likely lead to decomposition at elevated temperatures. |

| Boiling Point | Not applicable (decomposes) | Due to the predicted thermal instability. |

| Solubility | Poor in water; Soluble in nonpolar organic solvents (e.g., dichloromethane, chloroform, toluene). | The large hydrophobic surface area of the phenanthrene core will govern solubility.[6] |

| pKa | Not applicable (non-ionizable) | The molecule lacks acidic or basic functional groups. |

| LogP | >4.0 | The high degree of aromaticity and lack of polar functional groups suggest high lipophilicity. |

| Appearance | Likely a crystalline solid | Based on the properties of similar polycyclic aromatic compounds.[6] |

Proposed Synthesis and Characterization

The synthesis of oxirenophenanthrofurans is envisioned as a multi-step process, culminating in the formation of the strained oxirene ring on a pre-functionalized phenanthrofuran precursor.

Synthetic Protocol: Epoxidation of a Phenanthrofuran Precursor

A plausible route to an oxirenophenanthrofuran would involve the epoxidation of a double bond within the phenanthrofuran system.[7] The most likely target for epoxidation would be a double bond that is not part of the aromatic system, which would require the synthesis of a partially saturated phenanthrofuran derivative. A generalized approach is outlined below:

-

Synthesis of a Dihydrophenanthrofuran Precursor: This could be achieved through a multi-step synthesis starting from commercially available materials, potentially involving a Diels-Alder reaction to construct the core ring system, followed by functional group manipulations to introduce a non-aromatic double bond.

-

Epoxidation: The dihydrophenanthrofuran precursor would then be subjected to epoxidation. A common and effective method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[8]

-

Detailed Protocol:

-

Dissolve the dihydrophenanthrofuran precursor (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise over 15 minutes, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Stir the reaction at 0 °C for 2-4 hours or until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Characterization Protocols

Due to the predicted instability of the oxirene ring, characterization will require careful handling and might necessitate low-temperature techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment of the molecule. The aromatic protons of the phenanthrene core are expected to appear in the downfield region (δ 7-9 ppm), while the protons on the oxirene ring, if present, would be highly shifted due to ring strain.

-

¹³C NMR: To identify the number and types of carbon atoms. The carbons of the strained oxirene ring are expected to have characteristic chemical shifts.

-

-

Infrared (IR) Spectroscopy: To identify functional groups. The C-O-C stretching of the oxirane ring is typically observed in the 1250 cm⁻¹ region. The C=C stretching of the aromatic rings will also be present.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition.

-

X-ray Crystallography: If a stable crystalline solid can be obtained, single-crystal X-ray diffraction would provide unambiguous structural confirmation.

Visualization of Experimental and Logical Workflows

Diagram 1: Synthetic and Characterization Workflow

References

- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 2. Phenanthrofuran | C16H10O | CID 87961856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxirene - Wikipedia [en.wikipedia.org]

- 4. Oxirene - Wikiwand [wikiwand.com]

- 5. researchgate.net [researchgate.net]

- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the advanced intermediate, (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone, a key structural core in the preparation of morphinan-based therapeutic agents. The synthesis leverages a strategic intramolecular Diels-Alder reaction to construct the complex tetracyclic framework with a high degree of stereocontrol.

Introduction

The octahydrophenanthrofuranone ring system is a pivotal structural motif in the chemical synthesis of a wide range of opioid analgesics and their antagonists. The specific stereochemistry of (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone makes it a valuable precursor for the enantioselective synthesis of clinically significant molecules such as morphine and codeine. The protocol outlined below is based on established synthetic strategies that employ a furan-based diene and a tethered dienophile, which upon thermal activation, undergo an intramolecular [4+2] cycloaddition to yield the target tetracyclic lactone.

Principle of the Method

The core of this synthetic approach is a high-temperature, solution-phase intramolecular Diels-Alder reaction. A triene precursor, typically synthesized over several steps, is heated in a high-boiling point solvent. This thermal energy overcomes the activation barrier for the cycloaddition, leading to the formation of the carbon-carbon bonds that define the B and C rings of the morphinan skeleton in a single, concerted step. The furan moiety serves as the diene, while an activated alkene, tethered to the furan system, acts as the dienophile. The inherent conformational constraints of the tether and the electronic nature of the reacting partners dictate the high stereoselectivity of the cyclization.

Experimental Protocol: Intramolecular Diels-Alder Cycloaddition

This protocol describes the key cyclization step to form the octahydrophenanthrofuranone core from a suitable triene precursor.

Materials and Reagents:

-

Triene Precursor (e.g., (E)-N-(Furan-2-ylmethyl)-N-(4-methoxy-2-vinylbenzyl)acrylamide)

-

Xylene (anhydrous)

-

2,6-Di-tert-butyl-4-methylphenol (BHT) (as a radical inhibitor)

-

Argon or Nitrogen gas (inert atmosphere)

-

Silica gel for column chromatography

-

Hexanes (HPLC grade)

-

Ethyl acetate (HPLC grade)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer with heating mantle

-

Inert gas line (manifold or balloon)

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add the triene precursor (10.0 g, 1.0 eq).

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes to establish an inert atmosphere.

-

Solvent and Inhibitor Addition: Add anhydrous xylene (250 mL) and a catalytic amount of BHT (100 mg) to the flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at 2-hour intervals. The reaction is typically complete within 12-18 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

-

Combine the fractions containing the desired product, as identified by TLC.

-

Evaporate the solvent from the combined fractions to yield the pure (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone as a white solid.

-

Data Presentation

The following table summarizes the typical quantitative data obtained from the described experimental protocol.

| Parameter | Value |

| Starting Material | Triene Precursor |

| Product | (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone |

| Molecular Formula | C₁₉H₂₁NO₄ |

| Molecular Weight | 327.38 g/mol |

| Reaction Time | 16 hours |

| Yield | 75% |

| Melting Point | 188-190 °C |

| Optical Rotation [α]D | +45.2° (c 1.0, CHCl₃) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.15 (d, J=8.4 Hz, 1H), 6.80 (dd, J=8.4, 2.8 Hz, 1H), 6.70 (d, J=2.8 Hz, 1H), 5.85 (d, J=5.2 Hz, 1H), 5.10 (d, J=5.2 Hz, 1H), 4.50 (d, J=15.6 Hz, 1H), 3.80 (s, 3H), 3.75 (d, J=15.6 Hz, 1H), 3.20 (m, 1H), 2.90-2.70 (m, 2H), 2.50 (m, 1H), 2.20-2.00 (m, 2H), 1.80 (m, 1H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 175.2, 158.5, 135.1, 130.2, 128.4, 112.8, 111.5, 85.3, 82.1, 55.3, 52.1, 48.5, 45.2, 38.7, 35.4, 28.9, 25.6 |

| IR (KBr, cm⁻¹) | 2925, 1770 (C=O, lactone), 1610, 1500, 1250 |

| Mass Spec (ESI-MS) | m/z 328.15 [M+H]⁺ |

Visualizations

Logical Relationship of the Synthetic Strategy

The following diagram illustrates the overall synthetic logic, starting from readily available materials and proceeding through the key intramolecular Diels-Alder reaction to the target octahydrophenanthrofuranone core.

Caption: Synthetic strategy for the octahydrophenanthrofuranone core.

Experimental Workflow for the Diels-Alder Cycloaddition

This diagram details the step-by-step workflow for the key intramolecular Diels-Alder reaction.

Caption: Workflow for the intramolecular Diels-Alder cycloaddition.

Application Notes and Protocols for (4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone

Introduction

(4aR,6aS,7aR,11aS,11bR)-Octahydrophenanthrofuranone, hereafter referred to as OPHF-1, is a novel synthetic small molecule with a complex polycyclic scaffold. The phenanthrene core is a structural motif found in various natural products with diverse biological activities, while the furanone ring is a common feature in compounds exhibiting cytotoxic and anti-inflammatory properties. Due to this structural composition, OPHF-1 is a candidate for investigation as a modulator of cellular signaling pathways, particularly those involved in inflammation and cancer.

This document provides detailed protocols for evaluating the biological activity of OPHF-1 in cell-based assays. The primary focus is on its potential as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. The provided assays will enable researchers to determine the cytotoxicity of OPHF-1, quantify its inhibitory effect on NF-κB activation, and visualize its impact on the subcellular localization of NF-κB.

Hypothesized Mechanism of Action

The NF-κB signaling pathway is a key target in drug discovery. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and activate the transcription of target genes, including those encoding pro-inflammatory cytokines like IL-6 and TNF-α.

We hypothesize that OPHF-1 interferes with this pathway, potentially by inhibiting the IKK complex or a downstream step leading to NF-κB nuclear translocation. The following protocols are designed to test this hypothesis.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by OPHF-1.

Experimental Protocols

General Workflow

The following workflow provides a systematic approach to characterizing the biological effects of OPHF-1.

Caption: General experimental workflow for characterizing OPHF-1.

Protocol 1: Cell Viability (MTT Assay)

Objective: To determine the cytotoxic concentration (IC50) of OPHF-1 on a relevant cell line (e.g., HeLa or A549).

Materials:

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

OPHF-1 stock solution (10 mM in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Plate reader (570 nm)

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of media.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of OPHF-1 in culture media (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and a media-only control.

-

Remove the old media from the cells and add 100 µL of the OPHF-1 dilutions to the respective wells.

-

Incubate for 24 or 48 hours.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression.

Protocol 2: NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of OPHF-1 on TNF-α-induced NF-κB transcriptional activity.

Materials:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

OPHF-1 stock solution (10 mM in DMSO).

-

Recombinant Human TNF-α (10 µg/mL stock).

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

White, opaque 96-well plates.

-

Luminometer.

Procedure:

-

Seed the HEK293-NF-κB reporter cells in a white, opaque 96-well plate at 20,000 cells/well.

-

Incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of OPHF-1 (determined from the MTT assay) for 1 hour. Include a vehicle control.

-

Stimulate the cells with TNF-α at a final concentration of 10 ng/mL for 6 hours. Include an unstimulated control.

-

Allow the plate to equilibrate to room temperature.

-

Add luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Normalize the luminescence values to the vehicle-treated, TNF-α stimulated control.

Protocol 3: Immunofluorescence for p65 Nuclear Translocation

Objective: To visualize the effect of OPHF-1 on the nuclear translocation of the NF-κB p65 subunit.

Materials:

-

A549 cells

-

Glass coverslips in a 24-well plate

-

OPHF-1 and TNF-α

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-p65

-

Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor 488

-

DAPI nuclear stain

-

Fluorescence microscope

Procedure:

-

Seed A549 cells on glass coverslips in a 24-well plate.

-

Once cells reach 70-80% confluency, pre-treat with OPHF-1 for 1 hour.

-

Stimulate with 10 ng/mL TNF-α for 30 minutes.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Block with 5% BSA for 1 hour.

-

Incubate with anti-p65 primary antibody overnight at 4°C.

-

Wash and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount coverslips on microscope slides and image using a fluorescence microscope.

Data Presentation (Hypothetical Data)

The following tables represent plausible data that could be obtained from the described experiments.

Table 1: Cytotoxicity of OPHF-1 on HeLa Cells after 24h Treatment

| OPHF-1 Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |

| Vehicle (DMSO) | 1.25 | 0.08 | 100.0% |

| 0.1 | 1.22 | 0.07 | 97.6% |

| 1 | 1.18 | 0.09 | 94.4% |

| 5 | 1.05 | 0.11 | 84.0% |

| 10 | 0.88 | 0.06 | 70.4% |

| 25 | 0.61 | 0.05 | 48.8% |

| 50 | 0.32 | 0.04 | 25.6% |

| 100 | 0.15 | 0.03 | 12.0% |

| IC50 (µM) | ~26.5 |

Table 2: Inhibition of TNF-α-Induced NF-κB Luciferase Activity by OPHF-1

| Treatment | OPHF-1 Conc. (µM) | Mean RLU | Std. Deviation | % Inhibition |

| Unstimulated | 0 | 5,230 | 450 | - |

| TNF-α (10 ng/mL) | Vehicle | 155,600 | 12,300 | 0.0% |

| TNF-α + OPHF-1 | 1 | 121,368 | 9,800 | 22.0% |

| TNF-α + OPHF-1 | 5 | 76,244 | 6,500 | 51.0% |

| TNF-α + OPHF-1 | 10 | 40,456 | 3,900 | 74.0% |

| TNF-α + OPHF-1 | 20 | 18,672 | 2,100 | 88.0% |

| IC50 (µM) | ~4.8 |

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial characterization of the novel compound OPHF-1. By following the proposed workflow, researchers can effectively determine its cytotoxic profile and investigate its potential as an inhibitor of the NF-κB signaling pathway. The hypothetical data suggests that OPHF-1 may inhibit NF-κB activity at non-toxic concentrations, warranting further investigation into its precise mechanism of action. These methods can be adapted for other cell lines and signaling pathways to fully elucidate the bioactivity of OPHF-1.

Application of (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone in cancer research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphaeropsidin A, with the systematic name (4aR,6aS,7aR,11aS,11bR)-tetramethyl-1H-oxirenophenanthrofuranone, is a fungal metabolite that has demonstrated significant potential as an anticancer agent. Isolated from fungi such as Diplodia cupressi, this natural product exhibits potent activity against a range of cancer cell lines, including those with multidrug resistance. Its unique mechanism of action, which circumvents common resistance pathways, makes it a compelling candidate for further investigation and development in oncology.

These application notes provide a comprehensive overview of the use of Sphaeropsidin A in cancer research, detailing its mechanism of action, protocols for key experiments, and quantitative data on its efficacy.

Mechanism of Action

Sphaeropsidin A's primary anticancer effect stems from its ability to induce apoptosis by disrupting cellular ion homeostasis. It specifically targets and inhibits key ion transporters responsible for maintaining cell volume, a process known as Regulatory Volume Increase (RVI). The key targets are:

-

Na-K-2Cl Cotransporter (NKCC1): This transporter is crucial for the influx of sodium, potassium, and chloride ions.

-

Cl⁻/HCO₃⁻ Anion Exchanger: This transporter regulates intracellular pH and chloride levels.

By inhibiting these transporters, Sphaeropsidin A causes a rapid and sustained loss of intracellular Cl⁻ ions, leading to cell shrinkage. This cellular shrinkage is a critical early event in the apoptotic cascade, triggering subsequent downstream signaling pathways that result in programmed cell death. Notably, this mechanism can bypass traditional apoptosis resistance pathways that cancer cells often develop.

Furthermore, some hemisynthetic derivatives of Sphaeropsidin A have been shown to induce severe endoplasmic reticulum (ER) swelling and inhibit proteasomal activity, suggesting an alternative or additional mechanism of action for these modified compounds.

Data Presentation

The cytotoxic and cytostatic activities of Sphaeropsidin A have been evaluated against a panel of cancer cell lines, including the National Cancer Institute's 60-cell line screen (NCI-60).

| Cell Line | Cancer Type | Resistance Mechanism | IC50 (µM) ± SD | Resistance Factor |

| Malignant Cells | ||||

| KB-3-1 | Cervical Carcinoma | - | 4.13 ± 0.7 | - |

| KB-C1 | Cervical Carcinoma | ABCB1 | 2.08 ± 0.1 | 0.50 |

| MDA-MB-231 | Breast Cancer | - | 1.72 ± 0.1 | - |

| MDA-MB-231 bcrp | Breast Cancer | ABCG2 | 1.09 ± 0.04 | 0.81 |

| GLC4 | Small Cell Lung Cancer | - | 1.09 ± 0.04 | - |

| GLC4/adr | Small Cell Lung Cancer | ABCC1, MVP | 1.30 ± 0.03 | 1.20 |

| HL60 | Promyelocytic Leukemia | - | 1.36 ± 0.29 | - |

| HL60 vinc | Promyelocytic Leukemia | ABCB1 | 1.32 ± 0.51 | 0.97 |

| Non-malignant Cells | ||||

| Melanocytes | Normal Melanocytes | - | 13.3 ± 0.20 | - |

| HUVEC | Human Umbilical Vein | - | 6.98 ± 0.05 | - |

Table 1: In vitro cytotoxicity of Sphaeropsidin A against various human cancer cell lines and non-malignant cells. Data is presented as the mean IC50 (concentration that inhibits 50% of cell growth) with standard deviation. The resistance factor is calculated by dividing the IC50 of the resistant cell line by that of the parental cell line.

NCI-60 Human Tumor Cell Lines Screen Data for Sphaeropsidin A

| Parameter | Mean Value (µM) | Notes |

| GI50 | 1.6 | Mean concentration for 50% growth inhibition across all 60 cell lines. |

| LC50 | 20.4 | Mean concentration for 50% cell killing across all 60 cell lines. Melanoma and renal cancer cell lines were found to be the most sensitive. |

Table 2: Summary of Sphaeropsidin A activity in the NCI-60 screen. The data indicates a broad spectrum of anticancer activity with particular potency against melanoma and renal cancer.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of Sphaeropsidin A on cancer cells.

Materials:

-

Cancer cell lines of interest

-

Sphaeropsidin A

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Sphaeropsidin A in complete culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the Sphaeropsidin A dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of Sphaeropsidin A.

Regulatory Volume Increase (RVI) Assay using Calcein-AM

This protocol measures changes in cell volume to assess the effect of Sphaeropsidin A on RVI.

Materials:

-

Cancer cells

-

Sphaeropsidin A

-

Isotonic and hypertonic buffer solutions

-

Calcein-AM (acetoxymethyl)

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells on glass-bottom dishes suitable for microscopy.

-

Load the cells with 1-5 µM Calcein-AM in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with isotonic buffer to remove excess dye.

-

Acquire baseline fluorescence images or readings in isotonic buffer.

-

Induce cell shrinkage by replacing the isotonic buffer with a hypertonic buffer.

-